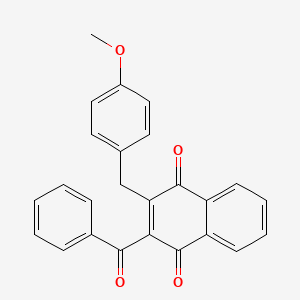![molecular formula C16H18N2O3 B6028990 2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B6028990.png)
2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine involves its ability to bind to the active site of the target enzyme and inhibit its activity. The compound has been found to exhibit both reversible and irreversible inhibition of enzymes, depending on the nature of the enzyme and the reaction conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. The compound has been found to exhibit potent antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine in lab experiments include its potent inhibitory activity against a range of enzymes, its ability to exhibit reversible and irreversible inhibition, and its potential therapeutic applications in various fields of medicine. The limitations of using this compound include its complex synthesis method, its potential toxicity, and its limited availability.
Future Directions
There are several future directions for research on 2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine. These include the development of more efficient and cost-effective synthesis methods, the study of its pharmacokinetic and pharmacodynamic properties, the evaluation of its potential toxicity and side effects, and the exploration of its therapeutic applications in various fields of medicine. Additionally, further research is needed to elucidate the molecular mechanisms underlying its biological activities and to identify potential drug targets for the development of novel drugs.
Synthesis Methods
The synthesis of 2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine can be achieved through a multistep process involving the reaction of various chemical reagents. The process involves the condensation of 4-methyl-1,3-oxazol-5-amine with benzaldehyde to form the corresponding imine, which is then reduced using sodium borohydride to obtain the amine intermediate. This intermediate is then reacted with 4-nitrophenyl chloroformate to form the corresponding carbamate, which is finally cyclized with morpholine to obtain the target compound.
Scientific Research Applications
2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This makes it a potential candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and glaucoma.
properties
IUPAC Name |
(2-benzylmorpholin-4-yl)-(4-methyl-1,3-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12-15(21-11-17-12)16(19)18-7-8-20-14(10-18)9-13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNIIRLSNLRHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-1-{2-[(3-fluoro-4-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6028908.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B6028920.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,6-hexanediamine dihydrochloride](/img/structure/B6028928.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-chlorophenyl)urea](/img/structure/B6028948.png)
![4-[(4-chloro-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6028952.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6028957.png)

![2-{1-(2,2-dimethylpropyl)-4-[(2-methoxy-1-naphthyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6028972.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6028983.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-8-methoxyquinoline-5-sulfonamide](/img/structure/B6028999.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6029004.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercapto-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6029006.png)
![N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6029009.png)